4-Fluoro-D-phenylalanine hydrochloride
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Overview
Description
4-Fluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This compound is often used in peptide synthesis and has applications in various fields including pharmaceuticals and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-D-phenylalanine hydrochloride typically involves the fluorination of phenylalanine derivatives. One common method includes the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides . Another approach involves the enzymatic synthesis using fluorinase enzymes, which introduce the fluorine atom into the phenyl ring under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs multi-step chemical synthesis processes. These processes are optimized for high yield and purity, involving the use of protective groups and selective fluorination techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-D-phenylalanine hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-D-phenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated peptides and proteins, enhancing their stability and activity.
Biology: Incorporated into proteins to study protein folding and interactions.
Medicine: Potential use as an enzyme inhibitor and in the development of therapeutic agents.
Industry: Employed in the production of pharmaceuticals and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-D-phenylalanine hydrochloride involves its incorporation into peptides and proteins, where the fluorine atom can influence the compound’s properties. The fluorine atom’s high electronegativity and small size can enhance the stability and activity of the resulting molecules. This compound can interact with various molecular targets, including enzymes and receptors, altering their function and activity .
Comparison with Similar Compounds
- p-Fluoro-DL-phenylalanine
- m-Fluoro-DL-phenylalanine
- D-Phenylalanine
- N,N-Dimethyl-L-phenylalanine
- p-Bromo-DL-phenylalanine
Comparison: 4-Fluoro-D-phenylalanine hydrochloride is unique due to the presence of the fluorine atom at the para position, which significantly alters its chemical and biological properties. Compared to other fluorinated phenylalanines, it offers enhanced stability and activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBCKSULAIGP-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122839-52-5 |
Source
|
Record name | 122839-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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